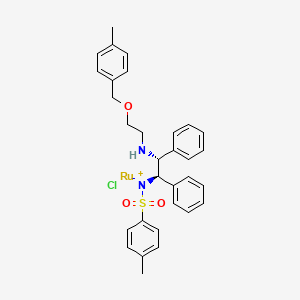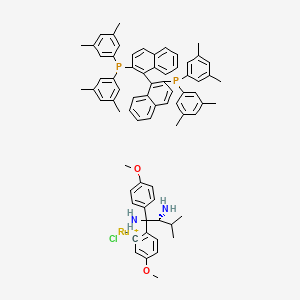![molecular formula C10H9ClN2 B1460245 9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene CAS No. 1279717-10-0](/img/structure/B1460245.png)
9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene
描述
9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene is a complex organic compound with a molecular formula of C₁₀H₉ClN₂. This compound is characterized by its unique tricyclic structure, which includes a chlorine atom and two nitrogen atoms. It is primarily used in research settings and has various applications in chemistry and related fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene typically involves multiple steps, starting from readily available precursors. The process often includes cyclization reactions, where the formation of the tricyclic core structure is a critical step. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced on a smaller scale for research purposes. Industrial synthesis would likely involve similar steps to laboratory synthesis but scaled up with more stringent controls on reaction conditions and purification processes to ensure consistency and quality.
化学反应分析
Types of Reactions
9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen atoms.
Substitution: Halogen atoms like chlorine can be substituted with other groups using nucleophilic substitution reactions, often facilitated by bases or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction typically produces more saturated compounds. Substitution reactions result in the replacement of the chlorine atom with different functional groups.
科学研究应用
9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
作用机制
The mechanism of action of 9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
7,10-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene: Lacks the chlorine atom, which may result in different reactivity and biological activity.
9-Bromo-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene: Similar structure with a bromine atom instead of chlorine, potentially leading to different chemical properties.
9-Iodo-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene: Contains an iodine atom, which may affect its reactivity and interactions.
Uniqueness
The presence of the chlorine atom in 9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene imparts unique chemical properties, such as increased reactivity in substitution reactions and potential differences in biological activity compared to its analogs.
属性
IUPAC Name |
9-chloro-7,10-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-10-9-7(4-5-12-10)6-2-1-3-8(6)13-9/h4-5,13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYFMWSZWRVRSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


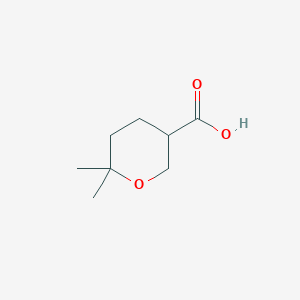
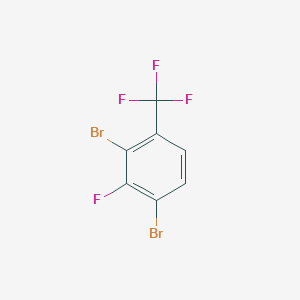

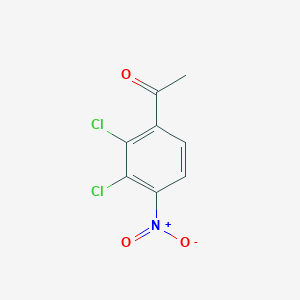
![3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1460171.png)
![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1460172.png)
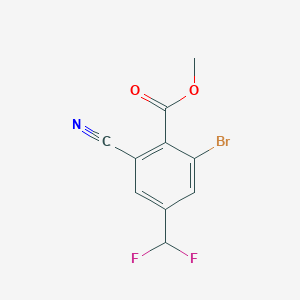
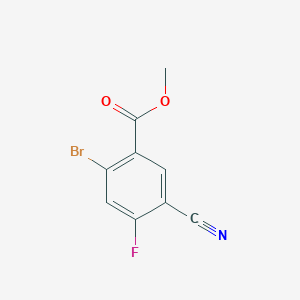

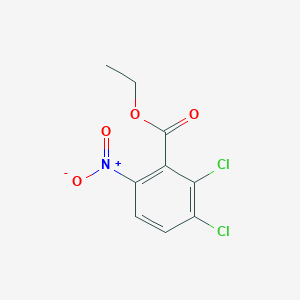
![3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1460179.png)
